Immucillins, 17
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Overview
Description
Immucillins are a class of synthetic nucleoside analogues known for their potent inhibitory effects on various enzymes, particularly those involved in purine metabolism. Immucillins, 17, is a specific member of this class, designed to mimic the transition state of enzymatic reactions, thereby effectively inhibiting enzyme activity. These compounds have shown promise in the treatment of various diseases, including viral infections, cancer, and parasitic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Immucillins typically involves the formation of an imino-C-nucleoside skeleton. One practical method includes the addition of a lithiated 9-deazapurine derivative to a stable tri-O-benzyl cyclic nitrone. This is followed by an efficient copper-catalyzed Ullmann-type amination to install the amino group on the heterocyclic moiety .
Industrial Production Methods: Industrial production of Immucillins involves scaling up the synthetic routes while ensuring the purity and yield of the final product. This often requires optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve the desired efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Immucillins undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Scientific Research Applications
Immucillins, 17, has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme mechanisms and transition states.
Biology: Employed in the study of cellular processes involving purine metabolism.
Medicine: Investigated for its potential in treating viral infections, cancer, and parasitic diseases.
Industry: Utilized in the development of enzyme inhibitors for various industrial applications
Mechanism of Action
Immucillins exert their effects by mimicking the transition state of enzymatic reactions, thereby inhibiting enzyme activity. The primary molecular targets are enzymes involved in purine metabolism, such as purine nucleoside phosphorylase. By inhibiting these enzymes, Immucillins disrupt the normal metabolic processes, leading to the therapeutic effects observed in various diseases .
Comparison with Similar Compounds
Immucillin H: Another potent inhibitor of purine nucleoside phosphorylase.
Immucillin A: Known for its broad-spectrum antiviral activity.
SerMe-Immucillin H: A modified version with enhanced stability and efficacy.
Uniqueness: Immucillins, 17, stands out due to its specific structural modifications that enhance its binding affinity and inhibitory potency. These modifications make it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
7-[3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKXDMQDITUYRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(N3)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870231 |
Source
|
Record name | 7-[3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219216-83-7 |
Source
|
Record name | 7-[3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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